molecular formula C21H17N3O6S2 B2464409 N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 713093-40-4

N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2464409
CAS No.: 713093-40-4
M. Wt: 471.5
InChI Key: RDDWQHBUCLZBHL-UHFFFAOYSA-N
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Description

N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a morpholinosulfonyl group, a benzo[d]thiazol-2-yl moiety, and a 2-oxo-2H-chromene-3-carboxamide group, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

The synthesis of N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the morpholinosulfonyl group: This step involves the sulfonylation of the benzo[d]thiazole derivative using morpholine and a sulfonyl chloride reagent.

    Coupling with the chromene moiety: The final step involves the coupling of the sulfonylated benzo[d]thiazole with a chromene derivative, typically through an amide bond formation using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like piperidine or glacial acetic acid. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has been studied for various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: The compound shows promise as an anti-inflammatory and anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells and reduce inflammation.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired biological effects. Molecular docking studies have shown that the compound can form stable complexes with target proteins, further elucidating its mechanism of action .

Comparison with Similar Compounds

N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and biological activities.

Biological Activity

N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C21H17N3O6S2
  • Molecular Weight : 437.5 g/mol
  • CAS Number : 713093-40-4

This compound features a chromene core with a morpholinosulfonyl group and a benzo[d]thiazole moiety, which are responsible for its diverse biological activities.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of chromene have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Case Study : A study demonstrated that derivatives with similar structures effectively inhibited the growth of MCF-7 breast cancer cells by inducing cell cycle arrest and apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Benzothiazole derivatives are known for their ability to combat bacterial infections.

Research Findings : In vitro studies have shown that compounds with a similar structure to this compound display potent antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported as low as 0.22 μg/mL for the most active derivatives .

The biological activity of this compound can be attributed to several mechanisms:

  • PI3K Inhibition : Similar compounds have been identified as selective inhibitors of PI3Kβ/δ pathways, critical in cancer cell survival and proliferation. This inhibition leads to reduced phosphorylation of AKT, a key player in cancer progression .
  • DNA Interaction : Some studies suggest that chromene derivatives may bind to DNA, disrupting replication and transcription processes crucial for cancer cell survival .
  • Antibiofilm Activity : The compound has demonstrated the ability to inhibit biofilm formation in bacterial strains, which is essential for preventing chronic infections .

Comparative Analysis

To better understand the efficacy of this compound, a comparison with similar compounds can be useful:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism
Compound AHighModeratePI3K Inhibition
Compound BModerateHighDNA Binding
N-(6-(morpholinosulfonyl)benzo[d]thiazol...)HighHighDual Mechanism

Properties

IUPAC Name

N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6S2/c25-19(15-11-13-3-1-2-4-17(13)30-20(15)26)23-21-22-16-6-5-14(12-18(16)31-21)32(27,28)24-7-9-29-10-8-24/h1-6,11-12H,7-10H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDWQHBUCLZBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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